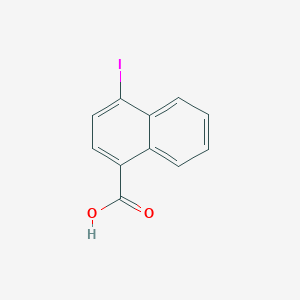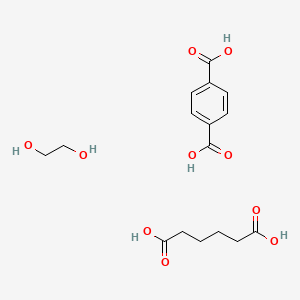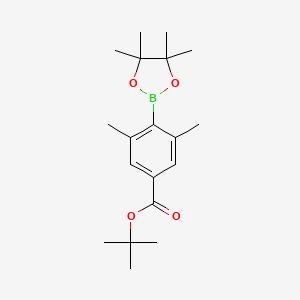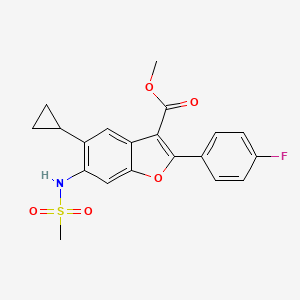![molecular formula C14H14IN B11831509 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide is a chemical compound with the molecular formula C14H14IN. It is a solid, likely white or off-white crystalline substance, and may have a faint odor at room temperature . This compound is used in various scientific and industrial applications, particularly in organic synthesis and as a material in organic optoelectronic devices .
Méthodes De Préparation
The synthesis of 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide typically involves organic synthesis reactions. One common method includes the reaction of 2-methylbenzo[cd]indole with ethyl iodide under specific conditions to form the desired product . The reaction conditions often involve heating and the use of a solvent such as acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydro derivatives .
Applications De Recherche Scientifique
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide has several scientific research applications:
Biology: This compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide involves its interaction with molecular targets and pathways within cells. It may exert its effects by binding to specific proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and gene expression .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-2-ethylbenzo[cd]indol-1-ium iodide: Similar structure but with different alkyl group positions.
1-Ethyl-2-methylbenzo[cd]indol-1-ium bromide: Similar structure but with a different halide ion.
2-Methylbenzo[cd]indole: Lacks the ethyl group and iodide ion, making it less reactive in certain reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H14IN |
|---|---|
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
1-ethyl-2-methylbenzo[cd]indol-1-ium;iodide |
InChI |
InChI=1S/C14H14N.HI/c1-3-15-10(2)12-8-4-6-11-7-5-9-13(15)14(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
SQRHVQNIDBPFPW-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R,7S)-3-(4-methylbenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11831430.png)




![[(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11831442.png)





![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)


